4-(aminosulfonyl)-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]benzamide
Overview
Description
4-(aminosulfonyl)-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TAS-116 and is a small molecule inhibitor of the Heat Shock Protein 90 (HSP90) chaperone.
Mechanism of Action
TAS-116 binds to the ATP-binding site of the HSP90 chaperone, thereby inhibiting its function. This leads to the degradation of various oncogenic proteins, resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
TAS-116 has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to cancer cells. TAS-116 has minimal toxicity to normal cells, making it a promising therapeutic agent for cancer treatment.
Advantages and Limitations for Lab Experiments
TAS-116 has several advantages for lab experiments, including its high potency, selectivity, and specificity for the HSP90 chaperone. However, it also has some limitations, such as its low solubility in water and the need for specialized equipment for its synthesis and purification.
Future Directions
There are several future directions for the research on TAS-116, including:
1. Further evaluation of its efficacy and safety in clinical trials for the treatment of various cancers.
2. Investigation of its potential applications in other diseases, such as neurodegenerative disorders.
3. Development of novel analogs of TAS-116 with improved pharmacological properties.
4. Exploration of its mechanism of action and identification of its downstream targets.
5. Investigation of its potential use in combination with other cancer therapies to enhance their efficacy.
In conclusion, TAS-116 is a promising small molecule inhibitor with potential therapeutic applications in cancer and other diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to fully explore its potential and develop novel analogs with improved pharmacological properties.
Scientific Research Applications
TAS-116 has been extensively studied for its potential therapeutic applications in cancer and other diseases. It has been found to inhibit the growth of cancer cells by targeting the HSP90 chaperone, which is involved in the stabilization and folding of various oncogenic proteins. TAS-116 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various cancers.
properties
IUPAC Name |
N-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]-4-sulfamoylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S2/c1-9(2)14-17-11(8-21-14)7-16-13(18)10-3-5-12(6-4-10)22(15,19)20/h3-6,8-9H,7H2,1-2H3,(H,16,18)(H2,15,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYPYJZSGUVJZBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CS1)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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